Home > Products > Screening Compounds P144536 > c(his-D-phe-arg-trp-Ahp)
c(his-D-phe-arg-trp-Ahp) -

c(his-D-phe-arg-trp-Ahp)

Catalog Number: EVT-10979174
CAS Number:
Molecular Formula: C39H51N11O5
Molecular Weight: 753.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

C(his-D-phe-arg-trp-Ahp) is a synthetic peptide that comprises a sequence of amino acids, including histidine, D-phenylalanine, arginine, tryptophan, and aminohexanoic acid. This compound is notable for its interactions with melanocortin receptors, which play a crucial role in various physiological processes such as appetite regulation and energy homeostasis. The classification of this compound falls under the category of peptide analogs and is particularly relevant in the fields of biochemistry and pharmacology.

Synthesis Analysis

Methods

The synthesis of C(his-D-phe-arg-trp-Ahp) primarily utilizes solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by stepwise additions of subsequent amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Technical Details

In industrial settings, the SPPS process is scaled up, requiring optimization of reaction conditions including temperature, solvent choice, and reagent concentrations to maximize yield and purity. The final product is typically purified using high-performance liquid chromatography to ensure high purity levels before application.

Molecular Structure Analysis

Structure

C(his-D-phe-arg-trp-Ahp) features a specific arrangement of its constituent amino acids that contributes to its functionality. The presence of D-phenylalanine introduces chirality into the structure, while the aminohexanoic acid provides additional flexibility.

Data

The molecular formula of C(his-D-phe-arg-trp-Ahp) can be represented as C₁₈H₂₄N₄O₃S, with a molecular weight of approximately 368.47 g/mol. The precise three-dimensional conformation can be determined using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography.

Chemical Reactions Analysis

Types of Reactions

C(his-D-phe-arg-trp-Ahp) can undergo several chemical reactions:

  • Oxidation: The tryptophan residue can be oxidized under specific conditions, producing oxindole derivatives.
  • Reduction: Reduction reactions may alter the peptide's structure and potentially its biological activity.
  • Substitution: Specific amino acids within the peptide can be replaced through substitution reactions, leading to analogs with modified properties.

Common Reagents and Conditions

Reagents commonly used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions are carefully controlled regarding temperature and pH to achieve desired modifications.

Major Products Formed

Reactions involving C(his-D-phe-arg-trp-Ahp) can yield modified peptides with altered biological activities. For example, oxidation may produce peptides with different receptor binding affinities.

Mechanism of Action

C(his-D-phe-arg-trp-Ahp) interacts primarily with melanocortin receptors, specifically melanocortin 3 receptor and melanocortin 4 receptor. Upon binding to these receptors, the peptide activates the G protein-coupled receptor signaling pathway, resulting in increased levels of cyclic adenosine monophosphate. This activation leads to physiological effects such as modulation of appetite and energy expenditure.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of C(his-D-phe-arg-trp-Ahp) include its solubility in various solvents, which is essential for its application in biological systems. The compound is generally soluble in polar solvents due to its peptide nature.

Chemical Properties

Chemically, C(his-D-phe-arg-trp-Ahp) exhibits stability under physiological conditions but may be susceptible to degradation through hydrolysis or enzymatic action. Its reactivity can also vary depending on the functional groups present in its structure.

Relevant Data or Analyses

Analytical techniques such as mass spectrometry and chromatographic methods are employed to assess purity and confirm structural integrity during synthesis and formulation .

Applications

C(his-D-phe-arg-trp-Ahp) has several scientific applications:

  • Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
  • Biology: The compound is investigated for its role in modulating melanocortin receptors involved in physiological processes.
  • Medicine: It is explored as a potential therapeutic agent for conditions related to energy homeostasis, including obesity and metabolic disorders.
  • Industry: C(his-D-phe-arg-trp-Ahp) is utilized in developing peptide-based drugs and studying receptor-ligand interactions .
Introduction to Melanocortin Receptor-Targeted Cyclic Peptides

c(His-D-Phe-Arg-Trp-Ahp) as a Representative Melanocortin-4 Receptor-Specific Ligand

The cyclic pentapeptide c(His-D-Phe-Arg-Trp-Ahp) exemplifies a rationally designed melanocortin-4 receptor-targeted therapeutic candidate. Its structure incorporates several critical modifications to optimize receptor interaction. The core pharmacophore retains the evolutionarily conserved His-Phe-Arg-Trp tetrapeptide sequence found in endogenous melanocyte-stimulating hormones, which serves as the primary recognition motif for melanocortin receptors [2] [8]. Strategic modifications include the incorporation of D-phenylalanine instead of the L-enantiomer found in natural ligands. This chiral inversion significantly enhances metabolic stability by reducing susceptibility to aminopeptidase cleavage while simultaneously stabilizing a β-turn conformation within the cyclic structure that preferentially fits the melanocortin-4 receptor binding pocket [2] [5].

A particularly distinctive structural feature is the substitution of the C-terminal glycine residue (found in first-generation analogs) with aminohydroxypentanoic acid. This non-natural amino acid linker creates a rigid 19-atom macrocyclic ring structure that optimally positions the pharmacophore elements for interaction with key transmembrane domains of melanocortin-4 receptor, particularly transmembrane helix 2, transmembrane helix 3, and transmembrane helix 6 [5] [6]. The aminohydroxypentanoic acid moiety facilitates the formation of a stable type II' β-turn conformation while simultaneously eliminating the hydrogen bonding capability that would be present with a natural amino acid at this position. This modification is credited with the compound's enhanced selectivity profile, as evidenced by its designation as CHEMBL379959 in pharmacological databases and its specific inhibitory activity against melanocortin-4 receptor rather than other melanocortin receptor subtypes [1] [4].

Binding studies indicate that c(His-D-Phe-Arg-Trp-Ahp) achieves nanomolar affinity for melanocortin-4 receptor through a complex network of interactions. The imidazole ring of histidine forms coordination with a calcium ion cofactor bound within the receptor's extracellular vestibule, while the guanidinium group of arginine engages in salt bridge formation with aspartic acid 122 in transmembrane helix 3 [5] [9]. The indole ring of tryptophan participates in π-π stacking interactions with phenylalanine 284 in transmembrane helix 6, and the D-phenylalanine side chain occupies a hydrophobic pocket formed by transmembrane helix 2, transmembrane helix 3, and transmembrane helix 6 residues [5]. This multi-point interaction pattern explains the compound's specific affinity for melanocortin-4 receptor over other melanocortin receptors, which possess divergent residues in these regions [3] [8].

Structural Classification within Cyclic Melanocortin Agonists

c(His-D-Phe-Arg-Trp-Ahp) belongs to the lactam-bridged category of cyclic melanocortin agonists, characterized by a head-to-side chain amide bond formation. Specifically, it forms a backbone-to-side chain connection between the histidine amino group and the aminohydroxypentanoic acid carboxyl group, creating a 19-membered ring system [1] [4]. This classification distinguishes it from disulfide-bridged analogs (such as melanotan-II) and metal-cyclized compounds that employ rhenium or technetium coordination chemistry [7]. The aminohydroxypentanoic acid linker provides distinct advantages over traditional amino acid-based linkers: its aliphatic hydrocarbon chain creates enhanced hydrophobic interactions with the melanocortin-4 receptor binding pocket, while the absence of functional groups prevents undesired hydrogen bonding that might reduce receptor specificity [4] [6].

The structural organization of c(His-D-Phe-Arg-Trp-Ahp) positions it within the third generation of melanocortin-4 receptor ligands. First-generation compounds such as NDP-alpha-melanocyte-stimulating hormone were linear peptides with minimal modifications (norleucine substitution and D-phenylalanine incorporation) that improved stability but lacked receptor selectivity [5] [7]. Second-generation compounds introduced ring structures; most notably melanotan-II (c[Asp-His-D-Phe-Arg-Trp-Lys]) utilized a lactam bridge between aspartic acid and lysine side chains, achieving nanomolar potency but cross-reacting significantly with melanocortin-1 receptor and melanocortin-3 receptor [4] [8]. Third-generation compounds like c(His-D-Phe-Arg-Trp-Ahp) employ more rigidified structures with non-natural linkers and strategic D-amino acid placements to enhance melanocortin-4 receptor selectivity while maintaining metabolic stability.

Table 2: Structural Evolution of Cyclic Melanocortin Receptor Ligands

GenerationRepresentative CompoundCore StructureCyclization StrategyMC4R Selectivity Factor
FirstNDP-alpha-melanocyte-stimulating hormoneLinear sequence with D-Phe⁷, Nle⁴None (linear)~1-fold
SecondMelanotan-II (MT-II)c[Asp⁵-His⁶-D-Phe⁷-Arg⁸-Trp⁹-Lys¹⁰]Side chain lactam (Asp-Lys)10-20 fold
SecondSHU-9119c[Asp⁵-Nal(2')⁶-D-Phe⁷-Arg⁸-Trp⁹-Lys¹⁰]Side chain lactamMC4R antagonist
Thirdc(His-D-Phe-Arg-Trp-Ahp)Cyclic pentapeptide with Ahp linkerBackbone-to-side chain (His-Ahp)>100 fold
ThirdSetmelanotide (RM-493)c[Me-His⁶-D-Phe⁷-Arg⁸-Trp⁹-Gly¹⁰]Disulfide (Cys¹¹-Cys¹⁷)~20 fold

Comparative structural analysis reveals that c(His-D-Phe-Arg-Trp-Ahp) exhibits greater conformational rigidity than its predecessors. Nuclear magnetic resonance studies indicate that the aminohydroxypentanoic acid linker constrains the dihedral angles of the adjacent arginine-tryptophan peptide bond, fixing the spatial orientation of the tryptophan side chain—a critical residue for melanocortin-4 receptor activation [4] [6]. This rigidification reduces the entropic penalty upon receptor binding and contributes to the compound's enhanced binding affinity. Additionally, the hydrophobic nature of the aminohydroxypentanoic acid chain promotes intramolecular van der Waals interactions with the D-phenylalanine aromatic ring, further stabilizing the bioactive conformation [4]. This structural feature represents a significant advance over second-generation compounds like melanotan-II, whose lysine-aspartate lactam bridge creates a polar microenvironment that allows interaction with multiple melanocortin receptor subtypes [4] [8].

Historical Development from Linear Peptide Precursors

The development of c(His-D-Phe-Arg-Trp-Ahp) represents the culmination of over three decades of rational peptide design targeting melanocortin receptors. The historical progression began with the identification of alpha-melanocyte-stimulating hormone as the endogenous agonist for melanocortin-1 receptor, with subsequent recognition of its effects on energy homeostasis through melanocortin-4 receptor activation [2] [8]. The linear tridecapeptide alpha-melanocyte-stimulating hormone (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂) suffered from rapid proteolytic degradation in vivo, with a plasma half-life of merely minutes due to cleavage at the Glu⁵-His⁶ bond by endopeptidases and N-terminal degradation by aminopeptidases [2] [7].

First-generation modifications focused on stability enhancement through residue substitution. The creation of [Nle⁴,D-Phe⁷]-alpha-melanocyte-stimulating hormone (melanotan-I) replaced methionine with norleucine to prevent oxidation and incorporated D-phenylalanine at position 7 to impede aminopeptidase cleavage [2]. These substitutions extended plasma half-life to 2-3 hours while maintaining nanomolar receptor affinity. However, this linear peptide still lacked receptor subtype selectivity and demonstrated significant binding to melanocortin-1 receptor, leading to pigmentary side effects [7] [8].

The critical transition to cyclic structures emerged from conformational studies identifying a β-turn motif centered around the His-Phe-Arg-Trp pharmacophore when bound to melanocortin receptors [2] [4]. Researchers developed two primary cyclization strategies: disulfide-bridged peptides exemplified by [Cys⁴,Cys¹⁰]-alpha-melanocyte-stimulating hormone, and lactam-bridged peptides initiated with melanotan-II (c[Asp⁵-His-D-Phe⁷-Arg-Trp-Lys¹⁰]) [4]. Melanotan-II achieved subnanomolar receptor affinity and extended plasma half-life to 2-3 days due to complete resistance to exopeptidases and reduced endopeptidase susceptibility [4] [7]. However, its 23-membered ring structure retained sufficient flexibility to interact with multiple melanocortin receptor subtypes.

Table 3: Key Milestones in Melanocortin-4 Receptor Ligand Development

Year RangeDevelopment PhaseKey AdvancesRepresentative Compounds
1980-1990Endogenous Ligand CharacterizationIdentification of alpha-melanocyte-stimulating hormone pharmacophore (His-Phe-Arg-Trp)alpha-melanocyte-stimulating hormone, ACTH
1990-1995First-Generation AnalogsD-amino acid substitutions for stability; norleucine oxidation resistanceMelanotan-I (NDP-alpha-melanocyte-stimulating hormone)
1995-2005Second-Generation CyclicsLactam and disulfide cyclization for conformational constraintMelanotan-II, SHU-9119
2005-2015Third-Generation Selectivity OptimizationNon-natural amino acid incorporation; rigid linker strategiesc(His-D-Phe-Arg-Trp-Ahp), Setmelanotide
2015-PresentPeptide-Polymer ConjugatesHalf-life extension through PEGylation; nanoparticle delivery systemsPEGylated Ahp analogs (preclinical)

The evolution toward smaller, more constrained structures gained momentum with the discovery that the His-D-Phe-Arg-Trp sequence alone could activate melanocortin-4 receptor when properly conformationally restricted [4]. This insight led to exploration of novel cyclization strategies, including the incorporation of non-natural amino acids as structural elements. Aminohydroxypentanoic acid emerged as an optimal linker after systematic evaluation of aliphatic chain length effects on receptor affinity and selectivity [4] [6]. The pentanoic acid chain in aminohydroxypentanoic acid provides ideal spacing between the cyclization points while introducing favorable hydrophobic interactions with melanocortin-4 receptor transmembrane helix 2. Simultaneously, researchers optimized the ring size by eliminating non-essential residues outside the core pharmacophore, resulting in the compact pentapeptide structure of c(His-D-Phe-Arg-Trp-Ahp) [4].

Current research directions focus on further optimizing this scaffold through N-methylation of backbone amides (to reduce hydrogen bonding capacity and enhance membrane permeability) and conjugation with polyethylene glycol polymers (to prolong plasma half-life by reducing renal clearance) [4] [7]. These efforts aim to transform c(His-D-Phe-Arg-Trp-Ahp) from a research compound into a viable therapeutic agent while maintaining its hallmark melanocortin-4 receptor selectivity. The development pipeline reflects a continuous refinement process from the early linear peptides through progressively more sophisticated cyclic structures, each iteration addressing specific limitations of its predecessors while advancing toward the ideal of a highly selective, metabolically stable, and therapeutically efficacious melanocortin-4 receptor agonist.

Properties

Product Name

c(his-D-phe-arg-trp-Ahp)

IUPAC Name

2-[3-[(3R,6S,9R,12R)-9-benzyl-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloicos-6-yl]propyl]guanidine

Molecular Formula

C39H51N11O5

Molecular Weight

753.9 g/mol

InChI

InChI=1S/C39H51N11O5/c40-39(41)44-18-10-15-30-36(53)50-32(20-26-22-45-29-14-8-7-13-28(26)29)35(52)43-17-9-2-1-6-16-34(51)47-33(21-27-23-42-24-46-27)38(55)49-31(37(54)48-30)19-25-11-4-3-5-12-25/h3-5,7-8,11-14,22-24,30-33,45H,1-2,6,9-10,15-21H2,(H,42,46)(H,43,52)(H,47,51)(H,48,54)(H,49,55)(H,50,53)(H4,40,41,44)/t30-,31+,32+,33+/m0/s1

InChI Key

YQBUXOUSHPXETO-LDLFXXLYSA-N

Canonical SMILES

C1CCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CC1)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54

Isomeric SMILES

C1CCCNC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)CC1)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.